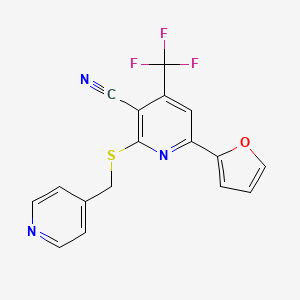
6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile, also known as FPTQ, is a novel compound that has attracted significant interest in the scientific community due to its potential applications in the field of drug discovery. FPTQ belongs to the class of nicotinonitrile compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Antiprotozoal Activity
One of the significant applications of compounds related to 6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile is in the field of antiprotozoal activity. Research shows that similar compounds have been evaluated for their effectiveness against Trypanosoma b.rhodesiense and P. falciparum, with some exhibiting promising in vitro and in vivo activities. For instance, certain derivatives have shown curative properties in a mouse model for T. b. rhodesiense at low oral dosages (Ismail et al., 2003). Similarly, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, related in structure, demonstrated strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).
Magnetic Properties in Rare Earth Complexes
Another application is in the field of material science, particularly in the synthesis of rare earth complexes with chelating furan biradicals. These complexes have been studied for their structural and magnetic properties. For example, a family of rare earth complexes with chelating furan biradicals has been synthesized and evaluated, revealing intriguing antiferromagnetic and ferromagnetic interactions at molecular levels (Li et al., 2015).
Synthesis and Characterization in Chemistry
In the realm of chemistry, there's significant research on the synthesis and characterization of compounds containing the nicotinonitrile group, which includes 6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile. For instance, research into the synthesis of deuterium-labelled derivatives of similar compounds has provided valuable insights into their chemical properties and potential applications in medicinal chemistry (Ismail & Boykin, 2004).
Antioxidant Evaluation
The evaluation of antioxidant properties of nicotinonitriles, including derivatives of 6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile, is another area of research. Studies have explored the synthesis of various nicotinonitriles and evaluated their antioxidant capabilities, contributing to the understanding of their potential therapeutic applications (Gouda et al., 2016).
Cytotoxicity in Cancer Research
Compounds structurally related to 6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile have been synthesized and their cytotoxic activities against various tumor cell lines have been studied. This research provides insights into the potential application of these compounds in cancer research and therapy (Ibrahim et al., 2018).
Propiedades
IUPAC Name |
6-(furan-2-yl)-2-(pyridin-4-ylmethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3OS/c18-17(19,20)13-8-14(15-2-1-7-24-15)23-16(12(13)9-21)25-10-11-3-5-22-6-4-11/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXGBSJCQFOZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

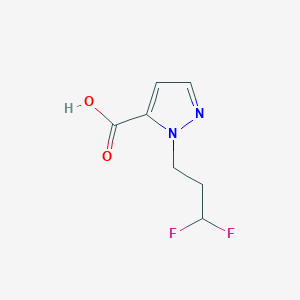

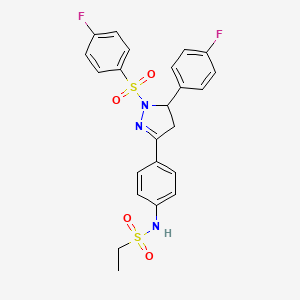
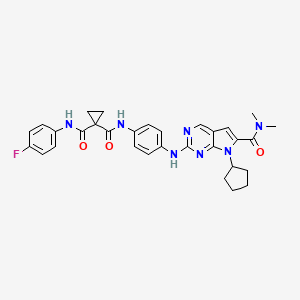
![2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2889924.png)
![4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2889925.png)
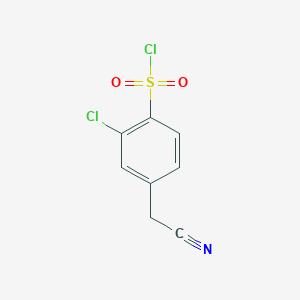


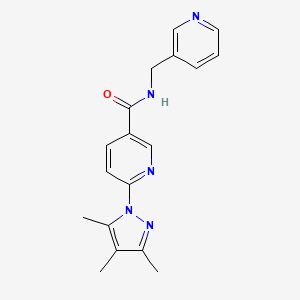
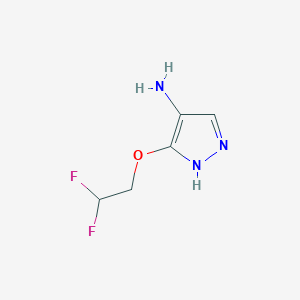

![5-Chloro-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2889934.png)
